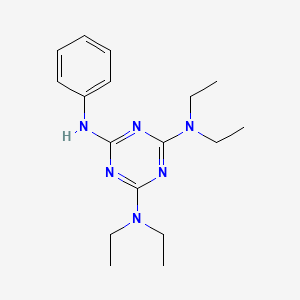
N~2~,N~2~,N~4~,N~4~-tetraethyl-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~,N~4~,N~4~-tetraethyl-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine, commonly known as TEPT, is a triazine compound that has been extensively studied in scientific research for its potential applications in various fields. TEPT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 354.47 g/mol.
科学的研究の応用
TEPT has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, TEPT has been used as a fluorescent probe for the detection of protein-ligand interactions and enzyme activity. In pharmacology, TEPT has been studied for its potential as an antitumor agent and as a modulator of the immune system. In materials science, TEPT has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and fluorescent polymers.
作用機序
TEPT is a triazine compound that has been shown to interact with biomolecules through hydrogen bonding and π-π interactions. In biochemistry, TEPT has been used as a fluorescent probe for the detection of protein-ligand interactions and enzyme activity. TEPT has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase, through the formation of stable complexes with the enzymes.
Biochemical and Physiological Effects:
TEPT has been shown to have a range of biochemical and physiological effects, depending on the specific application. In biochemistry, TEPT has been used as a fluorescent probe for the detection of protein-ligand interactions and enzyme activity. In pharmacology, TEPT has been shown to have antitumor activity in vitro and in vivo, as well as immunomodulatory effects. In materials science, TEPT has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and fluorescent polymers.
実験室実験の利点と制限
TEPT has several advantages as a research tool, including its high solubility in organic solvents, its stability under a range of conditions, and its ability to interact with biomolecules through hydrogen bonding and π-π interactions. However, TEPT also has some limitations, including its relatively high cost, the multi-step synthesis required to obtain the compound, and the potential for non-specific binding to biomolecules.
将来の方向性
Future research on TEPT could focus on several areas, including the development of new synthetic methods for the compound, the characterization of its interactions with biomolecules at the molecular level, and the identification of new applications for the compound in biochemistry, pharmacology, and materials science. Additionally, research could focus on the development of TEPT-based sensors and probes for the detection of biomolecules and other analytes in complex samples.
合成法
TEPT can be synthesized by the reaction of phenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with ethyl orthoformate and ammonium acetate. The final product is obtained by amination of the intermediate product with hydrazine hydrate. The synthesis of TEPT is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.
特性
IUPAC Name |
2-N,2-N,4-N,4-N-tetraethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6/c1-5-22(6-2)16-19-15(18-14-12-10-9-11-13-14)20-17(21-16)23(7-3)8-4/h9-13H,5-8H2,1-4H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMAVOZHOMYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=CC=C2)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5838000.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5838004.png)
![3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5838020.png)
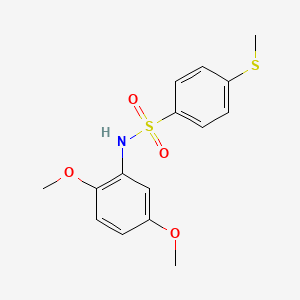
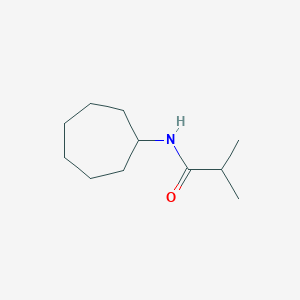
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
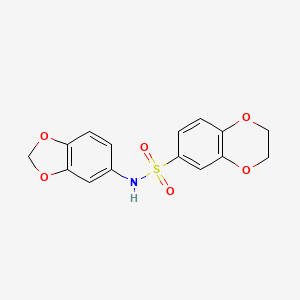
![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5838055.png)
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide](/img/structure/B5838068.png)
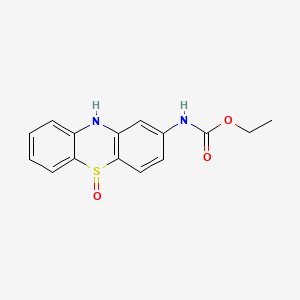
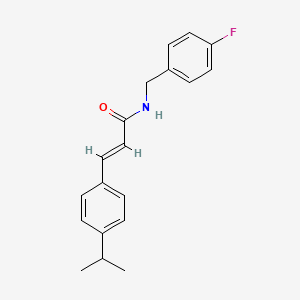
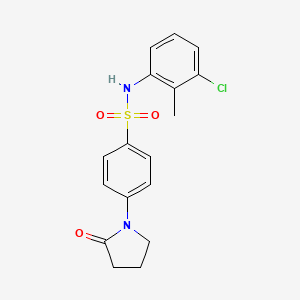
![ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5838115.png)